molecular formula C63H78N18O13 B13398345 Anwngfgwrf

Anwngfgwrf

Cat. No.: B13398345
M. Wt: 1295.4 g/mol
InChI Key: IUPKBWSKNCAQJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Anwngfgwrf involves solid-phase peptide synthesis (SPPS), a common method for creating peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added sequentially through a series of coupling and deprotection steps. The amidation of the C-terminal phenylalanine and acetylation of the N-terminal D-alanine are achieved through specific chemical reactions during the synthesis .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The final product undergoes rigorous purification, typically through high-performance liquid chromatography (HPLC), to remove any impurities and achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Anwngfgwrf can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, potentially altering the peptide’s structure and function.

    Reduction: The addition of hydrogen or removal of oxygen can also modify the peptide.

    Substitution: Specific amino acids within the peptide sequence can be substituted with other amino acids to study structure-activity relationships.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used for oxidation reactions.

    Reducing agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution reactions: These typically involve the use of protected amino acid derivatives and coupling reagents like N,N’-diisopropylcarbodiimide (DIC) or N-hydroxybenzotriazole (HOBt).

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide sequence. For example, oxidation may result in the formation of disulfide bonds, while substitution reactions can yield analogs with altered biological activity.

Scientific Research Applications

Anwngfgwrf has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Anwngfgwrf involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact pathways and targets depend on the specific biological context in which the peptide is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Anwngfgwrf is unique due to its specific sequence and modifications, which confer distinct biological properties. Its ability to interact with particular molecular targets and pathways sets it apart from other peptides, making it a valuable tool in scientific research and potential therapeutic applications.

Properties

Molecular Formula

C63H78N18O13

Molecular Weight

1295.4 g/mol

IUPAC Name

2-(2-acetamidopropanoylamino)-N-[1-[[4-amino-1-[[2-[[1-[[2-[[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]butanediamide

InChI

InChI=1S/C63H78N18O13/c1-34(74-35(2)82)56(88)79-50(29-52(65)84)62(94)80-48(27-39-31-71-43-21-12-10-19-41(39)43)61(93)81-49(28-51(64)83)58(90)73-32-53(85)75-46(25-37-16-7-4-8-17-37)57(89)72-33-54(86)76-47(26-38-30-70-42-20-11-9-18-40(38)42)60(92)77-44(22-13-23-69-63(67)68)59(91)78-45(55(66)87)24-36-14-5-3-6-15-36/h3-12,14-21,30-31,34,44-50,70-71H,13,22-29,32-33H2,1-2H3,(H2,64,83)(H2,65,84)(H2,66,87)(H,72,89)(H,73,90)(H,74,82)(H,75,85)(H,76,86)(H,77,92)(H,78,91)(H,79,88)(H,80,94)(H,81,93)(H4,67,68,69)

InChI Key

IUPKBWSKNCAQJQ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NCC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC6=CC=CC=C6)C(=O)N)NC(=O)C

Origin of Product

United States

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